2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide
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Description
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide belongs to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse pharmacological properties and are significant in medicinal chemistry. They form core structures for the development of various therapeutic agents.
Synthesis Analysis
Synthesis of thiadiazole derivatives involves various chemical reactions, often starting from thioureas or other sulfur-containing precursors. Carbodiimide condensation is a common method used for the synthesis of thiadiazole acetamide derivatives, as seen in studies where novel compounds were prepared using this technique for enhanced reaction efficiency and yield (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including their stereochemistry and conformation, is often elucidated using X-ray crystallography and NMR spectroscopy. For example, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was structurally analyzed, demonstrating typical bonding and orientations specific to thiadiazole compounds (Ismailova et al., 2014).
Chemical Reactions and Properties
Thiadiazole derivatives engage in various chemical reactions, including nucleophilic substitutions and cycloadditions. Their chemical reactivity is influenced by the electron-withdrawing nature of the thiadiazole ring and the substituents attached to it. These properties are essential for their biological activity and interaction with biomolecules.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, significantly affect the compound's usability in different solvents and pharmaceutical formulations. For example, the synthesis process and conditions can influence these properties, as seen in different thiadiazole derivatives (Wang et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity (pKa), reactivity, and stability of thiadiazole derivatives, are crucial for their biological activity and drug design. The pKa values, for instance, affect the drug's absorption and distribution characteristics. For thiadiazole derivatives, such properties are explored through spectroscopic studies and computational chemistry (Duran & Canbaz, 2013).
Future Directions
The future directions for “2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide” and similar compounds could involve further evaluation of their biological activities. For instance, 1,3,4-thiadiazole derivatives have shown promising results as antimicrobial agents and urease inhibitors . Therefore, these compounds might be promising candidates for further evaluation and potential drug development.
properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-9(18)15-12-16-17-13(21-12)20-8-11(19)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFDRAMCWOJYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-benzylacetamide |
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